Bienvenue dans la boutique en ligne BenchChem!

Gosogliptin

DPP-4 inhibition IC50 potency in vitro pharmacology

Gosogliptin (CAS 869490-23-3; also known as PF-00734200, PF-734200; trade name Saterex) is a synthetic small-molecule dipeptidyl peptidase-4 (DPP-4) inhibitor belonging to the gliptin class of oral antihyperglycemic agents. The compound is characterized as a potent (DPP-4 IC50 = 13 nM), selective, competitive, and orally active inhibitor that prolongs the half-life of incretin hormones GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.

Molecular Formula C17H24F2N6O
Molecular Weight 366.4 g/mol
CAS No. 869490-23-3
Cat. No. B1671992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGosogliptin
CAS869490-23-3
SynonymsPF-734200;  PF 734200;  PF734200;  PF-00734200;  PF 00734200;  PF00734200;  Gosogliptin.
Molecular FormulaC17H24F2N6O
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
InChIKeyQWEWGXUTRTXFRF-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gosogliptin (CAS 869490-23-3) Procurement-Grade DPP-4 Inhibitor: Technical Specifications and Identity Confirmation


Gosogliptin (CAS 869490-23-3; also known as PF-00734200, PF-734200; trade name Saterex) is a synthetic small-molecule dipeptidyl peptidase-4 (DPP-4) inhibitor belonging to the gliptin class of oral antihyperglycemic agents [1]. The compound is characterized as a potent (DPP-4 IC50 = 13 nM), selective, competitive, and orally active inhibitor that prolongs the half-life of incretin hormones GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release . Gosogliptin was originally discovered and developed through Phase 2 by Pfizer and subsequently advanced through Phase 3 clinical studies in Russia, where it received marketing approval [2]. The compound is available as the free base (MW 366.4 g/mol) and as the dihydrochloride salt form with enhanced aqueous solubility .

Gosogliptin Procurement Rationale: Why Direct Substitution with Alternative DPP-4 Inhibitors Is Scientifically Unsupported


DPP-4 inhibitors (gliptins) are not pharmacologically interchangeable despite sharing a common molecular target. Clinically meaningful differentiation among class members arises from substantial variation in key parameters including in vitro selectivity profiles relative to off-target DPP family enzymes (DPP-8 and DPP-9), elimination half-life, metabolic pathways (CYP-mediated vs. non-CYP), renal excretion fraction, protein binding, and requirement for dose adjustment in renal or hepatic impairment [1]. Furthermore, in vivo glycemic efficacy as measured by HbA1c reduction varies across the class, with reported ranges from 0.5% to 1.0% depending on the specific agent and baseline patient characteristics [2]. Procurement decisions based solely on DPP-4 inhibitor class membership without reference to agent-specific quantitative data may introduce uncontrolled variables into research protocols or fail to meet clinical comparability requirements. The evidence presented below establishes gosogliptin's specific differentiation profile against its most relevant comparators.

Gosogliptin Evidence-Based Differentiation: Quantitative Head-to-Head and Cross-Study Comparative Data


Gosogliptin DPP-4 Inhibitory Potency (IC50): Direct Numerical Comparison with Sitagliptin

Gosogliptin demonstrates a DPP-4 IC50 value of 13 nM . In comparison, sitagliptin (MK-0431), the most widely prescribed DPP-4 inhibitor globally, exhibits a DPP-4 IC50 of 19 nM under comparable in vitro enzymatic assay conditions . This represents approximately 1.46-fold greater potency for gosogliptin at the enzymatic level.

DPP-4 inhibition IC50 potency in vitro pharmacology

Gosogliptin Selectivity Profile vs. DPP Family Off-Targets: Fold-Selectivity Quantification

Gosogliptin exhibits greater than 200-fold selectivity for DPP-4 over other DPP family members including DPP-2 (IC50 = 3.3 μM), DPP-3 (IC50 >30 μM), DPP-8 (IC50 = 7 μM), and DPP-9 (IC50 = 5.98 μM) [1]. Gosogliptin also demonstrates selectivity over the related serine proteases FAP (IC50 = 10.3 μM), APP (>30 μM), and POP (>30 μM), with IC50 values >10 μM across a broad panel of enzymes, receptors, and ion channels . By comparison, vildagliptin has been reported to possess <250-fold selectivity for DPP-4 relative to DPP-8/DPP-9, and saxagliptin demonstrates <450-fold selectivity relative to DPP-8/DPP-9 [2].

DPP-8 DPP-9 off-target selectivity safety margin

Gosogliptin vs. Vildagliptin Phase 3 Head-to-Head Clinical Trial: HbA1c Non-Inferiority Outcome

In a randomized, open-label Phase 3 clinical trial (NCT03088670) enrolling 299 drug-naïve type 2 diabetes patients, gosogliptin was directly compared to vildagliptin. The primary endpoint was non-inferiority in HbA1c reduction at Week 12 (monotherapy phase) and Week 36 (combination phase with metformin) [1]. After 12 weeks of monotherapy, HbA1c decreased significantly from 8.61% to 7.41% (p <0.05) in the gosogliptin group and from 8.7% to 7.34% (p <0.05) in the vildagliptin group, with no significant difference between groups [2]. The trial demonstrated that gosogliptin 20-30 mg once daily was non-inferior to vildagliptin 50-100 mg daily (administered as 50 mg twice daily) [1].

HbA1c reduction Phase 3 clinical trial non-inferiority glycemic control

Gosogliptin Real-World Observational Study: PALITRA Large-Scale HbA1c Reduction Data

The nationwide PALITRA multicenter observational study evaluated gosogliptin in 5,741 Russian patients with type 2 diabetes mellitus and a wide comorbidity profile over a 6-month period in routine clinical practice [1]. At Week 24, HbA1c levels decreased by 0.95% in the gosogliptin monotherapy group and by 0.95% in the gosogliptin plus metformin combination therapy group [1]. For context, the metformin monotherapy comparator arm in the same study achieved a 1.03% HbA1c reduction, and the proportion of patients reaching target HbA1c (<7.0%) was 47.75% for gosogliptin monotherapy versus 47.2% for combination therapy [1]. Across the broader DPP-4 inhibitor class, reported HbA1c reductions range from 0.5% to 1.0% [2].

real-world evidence HbA1c observational study glycemic efficacy

Gosogliptin Pharmacokinetic Profile: Terminal Half-Life and Renal Impairment Adjustment

Gosogliptin exhibits a terminal elimination half-life of 16.2 hours in subjects with normal renal function, which extends to 36.6 hours in subjects with end-stage renal disease (ESRD), representing a 2.26-fold prolongation . Approximately 29% of gosogliptin is removed by 4-hour hemodialysis following single-dose administration . In contrast, sitagliptin has a half-life of approximately 12 hours, vildagliptin 1.5-3 hours, saxagliptin approximately 2.5 hours, and linagliptin >100 hours [1]. Bioavailability for gosogliptin is approximately 80-87%, comparable to sitagliptin (approx. 87%) and vildagliptin (approx. 85%) [1].

pharmacokinetics half-life renal impairment dose adjustment

Gosogliptin Dihydrochloride Salt: Solubility Enhancement Relative to Free Base

The dihydrochloride salt form of gosogliptin (CAS 869490-47-1) exhibits a 6.2-fold increase in solubility in aqueous buffer at pH 7.4 compared to the free base form . The free base gosogliptin (CAS 869490-23-3) is available at >98% purity by HPLC . This solubility differential provides formulation flexibility depending on experimental requirements.

salt form aqueous solubility formulation development bioavailability

Gosogliptin Scientific and Industrial Procurement: Evidence-Aligned Application Scenarios


In Vitro DPP-4 Enzymatic Inhibition Assays Requiring High-Potency Positive Control

Gosogliptin (IC50 = 13 nM) provides a potent DPP-4 inhibitory standard for in vitro enzymatic and cell-based assays, offering approximately 1.46-fold greater potency than sitagliptin (IC50 = 19 nM) . Its >200-fold selectivity over DPP-2, DPP-8, and DPP-9 [1] supports use in experiments where off-target DPP family inhibition must be minimized. Researchers conducting DPP-4 inhibition studies or screening assays where maximal target engagement at minimal molar concentrations is desirable should prioritize gosogliptin over less potent class members.

Preclinical and Clinical Study Design Requiring Vildagliptin Comparator or Alternative

Gosogliptin is validated as non-inferior to vildagliptin in HbA1c reduction in a Phase 3 randomized clinical trial (NCT03088670) with 299 drug-naïve T2DM patients . This head-to-head evidence supports gosogliptin's use as a scientifically defensible alternative to vildagliptin in research protocols, clinical study design, or comparative effectiveness research. Additionally, the PALITRA observational study (N=5,741) provides real-world confirmation of gosogliptin's 0.95% HbA1c reduction at 24 weeks [1], offering external validity data for study power calculations and protocol justification.

Pharmacokinetic and DMPK Studies Requiring Intermediate Half-Life DPP-4 Inhibitor

Gosogliptin's terminal half-life of 16.2 hours (normal renal function) positions it as an intermediate-duration DPP-4 inhibitor between short-acting agents (vildagliptin 1.5-3h, saxagliptin ~2.5h) and the ultra-long-acting linagliptin (>100h) [1]. This profile is particularly suitable for once-daily dosing paradigms and DMPK studies requiring sustained target coverage without extended exposure beyond 24 hours. Researchers conducting renal impairment studies should note that gosogliptin half-life extends to 36.6 hours in ESRD subjects, with approximately 29% removal by 4-hour hemodialysis .

Formulation Development and Solubility-Optimized Experimental Protocols

For applications requiring enhanced aqueous solubility, procurement of gosogliptin dihydrochloride salt (CAS 869490-47-1) is recommended over the free base (CAS 869490-23-3), as the dihydrochloride exhibits a 6.2-fold solubility increase in pH 7.4 buffer . This formulation-relevant differentiation is critical for in vitro assays at higher concentrations, dissolution studies, or preliminary formulation screening. Both free base and dihydrochloride forms are available at >98% HPLC purity [1], and procurement should specify the appropriate CAS number based on experimental solubility requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gosogliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.